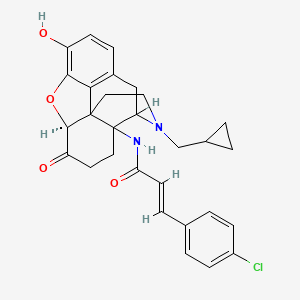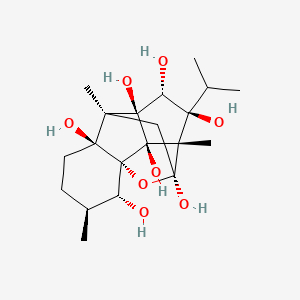
Rac bhff
Overview
Description
Rac BHFF is a potent and selective positive allosteric modulator of GABA B receptors . It increases the potency and efficacy of GABA (> 15-fold and > 149% respectively) . It exhibits anxiolytic activity in vivo and is orally active .
Molecular Structure Analysis
The chemical name of Rac BHFF is 5,7-Bis(1,1-dimethylethyl)-3-hydroxy-3(trifluoromethyl)-2(3H)-benzofuranone . Its molecular formula is C17H21F3O3 and the molecular weight is 330.34 .Physical And Chemical Properties Analysis
Rac BHFF is a white to beige solid . It is soluble to 100 mM in DMSO and to 100 mM in ethanol . It should be stored at +4°C and protected from light .Scientific Research Applications
Modulation of GABA-B Receptors
Rac bhff is known to be a potent and selective positive allosteric modulator of GABA-B receptors . It increases the potency and efficacy of GABA . This means it enhances the function of these receptors, which play a crucial role in inhibitory neurotransmission in the brain.
Anxiolytic Activity
Rac bhff exhibits anxiolytic activity in vivo and is orally active . This suggests that it could potentially be used in the treatment of anxiety disorders.
Research Tool in Neuropharmacology
Due to its potent modulatory effects on GABA-B receptors, Rac bhff can be used as a research tool in neuropharmacology . It can help scientists understand the role of these receptors in various neurological and psychiatric disorders.
Investigation of GPCR Dimerization
Rac bhff has been used in research investigating the dimerization of G protein-coupled receptors (GPCRs) . Specifically, it has been used to study the effects of positive allosteric modulators on the activation of GPCR dimers .
Development of New Therapeutics
The unique properties of Rac bhff make it a valuable tool in the development of new therapeutics . By understanding how it modulates GABA-B receptors, scientists can potentially develop new drugs that mimic its effects.
Mechanism of Action
Target of Action
Rac-BHFF is a potent and orally active allosteric enhancer of the GABAB receptor . The GABAB receptor is a type of metabotropic receptor for gamma-aminobutyric acid (GABA), which is the most important and abundant inhibitory neurotransmitter in the mammalian brain .
Mode of Action
As an allosteric enhancer, Rac-BHFF interacts with a site on the GABAB receptor that is distinct from the orthosteric recognition site for the endogenous ligand . By modifying the receptor conformation, it increases the potency and efficacy of GABA . Specifically, Rac-BHFF enhances the potency of GABA by more than 15-fold and its efficacy by more than 149% .
Biochemical Pathways
The primary biochemical pathway affected by Rac-BHFF is the GABAergic regulation pathway . By enhancing the potency and efficacy of GABA at the GABAB receptor, Rac-BHFF modulates the physiological mechanisms of this pathway . This modulation can have downstream effects on various physiological and pathophysiological events, such as spasticity, pain, cognitive function, anxiety, mood disorders, epilepsy, and drug addiction .
Result of Action
The primary result of Rac-BHFF’s action is its anxiolytic-like properties . In stress-induced hyperthermia (SIH) in mice, Rac-BHFF has been shown to reverse SIH, with high significance reached for a dosage of 100 mg/kg .
Safety and Hazards
Rac BHFF is intended for laboratory research use only . Specific safety and hazard information is not available, but it’s always important to handle research chemicals with appropriate safety precautions.
Relevant Papers Several papers have been published on Rac BHFF. For example, one study found that Rac BHFF has anxiolytic-like properties in stress-induced hyperthermia in mice . Another study examined the positive modulatory properties of Rac BHFF at GABA B receptors in different brain regions . Yet another study investigated the discriminative stimulus effects of Rac BHFF .
properties
IUPAC Name |
5,7-ditert-butyl-3-hydroxy-3-(trifluoromethyl)-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3O3/c1-14(2,3)9-7-10(15(4,5)6)12-11(8-9)16(22,13(21)23-12)17(18,19)20/h7-8,22H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNOANDLZIIFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402030 | |
| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rac bhff | |
CAS RN |
123557-91-5 | |
| Record name | 5,7-Bis(1,1-dimethylethyl)-3-hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123557-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BHFF | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123557915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5,7-bis(2-methyl-2-propanyl)-3-(trifluoromethyl)-1-benzofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123557-91-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BHFF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W3822BMV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Rac-BHFF interact with its target and what are the downstream effects?
A1: Rac-BHFF [(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one] acts as a positive allosteric modulator (PAM) of the GABAB receptor. [, , , , , , , , , , , , ] Instead of directly activating the receptor like an agonist, it binds to an allosteric site and enhances the effects of the endogenous agonist, GABA. [] This potentiation leads to increased GABAB receptor signaling, resulting in downstream effects such as:
- Increased G protein activation: Rac-BHFF potentiates the GABAB receptor-stimulated binding of [35S]GTPγS to G proteins. [, ]
- Suppression of neuronal activity: Enhanced GABAB receptor signaling ultimately leads to neuronal inhibition, contributing to its effects in various animal models. [, ]
- Modulation of EGFR transactivation: While this has been observed in prostate cancer cells, it highlights the potential for Rac-BHFF to influence signaling pathways beyond direct GABAB receptor modulation. []
Q2: What is the structural characterization of Rac-BHFF?
A2: Rac-BHFF [(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one] has the following structural features: [, , , ]
Q3: What is known about the structure-activity relationship (SAR) of Rac-BHFF and its analogs?
A3: While comprehensive SAR data is not available in the provided research, some insights can be derived:
- Comparison to other PAMs: Rac-BHFF has consistently demonstrated higher efficacy compared to the PAM CGP7930 in various studies. [, , ] This suggests that the specific structural features of Rac-BHFF contribute to its increased potency as a GABAB receptor PAM.
- Importance of allosteric binding: The ability of Rac-BHFF to enhance the effects of both baclofen and the partial agonist CGP35348, without having intrinsic agonist activity itself, underscores the importance of its allosteric binding site interactions. [, ]
Q4: How has Rac-BHFF been studied in vitro and in vivo?
A4: Rac-BHFF has been extensively studied in both in vitro and in vivo settings:
- [35S]GTPγS binding assays: Rac-BHFF potentiates GABAB receptor-stimulated [35S]GTPγS binding in different brain regions, indicating its ability to enhance receptor signaling. [, ]
- Cell migration and invasion assays: In prostate cancer cells, Rac-BHFF promoted cell migration and invasion, mediated through EGFR transactivation. []
- Rodent models of sensorimotor gating: Rac-BHFF ameliorates sensorimotor gating deficits in various rodent models, suggesting potential antipsychotic-like properties. []
- Animal models of alcohol and drug addiction: Rac-BHFF has consistently shown efficacy in reducing alcohol intake, relapse-like drinking, and cocaine self-administration in rodent models. [, , , ]
- Neuropathic pain models: Rac-BHFF enhances baclofen-mediated analgesia in neuropathic mice, suggesting potential for pain management. []
Q5: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of Rac-BHFF?
A5: The provided research doesn't offer detailed information on the specific ADME (absorption, distribution, metabolism, excretion) profile of Rac-BHFF. Further research is needed to fully elucidate its PK/PD properties.
Q6: Are there any known safety concerns or toxicological data available for Rac-BHFF?
A6: While the provided research doesn't focus on toxicology, some studies suggest:
- Improved safety profile compared to agonists: Rac-BHFF appears to have a better safety profile than the GABAB receptor agonist baclofen, particularly in terms of producing less sedation and hypothermia at effective doses. [, , , ]
- Potential for fewer side effects: As a PAM, Rac-BHFF may have an advantage over direct agonists by selectively enhancing the effects of GABA only when it is naturally released, potentially leading to fewer off-target effects. [, ]
Q7: What is the current research status and future directions for Rac-BHFF?
A7: Rac-BHFF continues to be investigated as a potential therapeutic agent for various conditions, including:
- Alcohol and drug addiction: Its consistent efficacy in reducing alcohol and drug seeking behaviors in animal models makes it a promising candidate for further development. [, , , ]
- Neuropsychiatric disorders: Its positive effects in models of sensorimotor gating suggest potential applications in conditions like schizophrenia. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(6-Hydroxy-5,5-dimethyl-2-nitro-6,7-dihydrothieno[3,2-b]pyran-7-yl)piperidin-2-one](/img/structure/B1680337.png)

![(2S,4R)-1-acetyl-N-(1-(benzo[d]thiazol-2-yl)-5-guanidino-1-oxopentan-2-yl)-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B1680341.png)


![3-[(1R,2R)-2-(1-methylpyrrolidin-1-ium-1-yl)cyclohexyl]phenol bromide](/img/structure/B1680345.png)
![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)






![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-[[(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1680357.png)